Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-12-14(23)6-5-7-15(12)25-21(26)11-31-18-10-17(22(27)30-4)24-16-9-20(29-3)19(28-2)8-13(16)18/h5-10H,11H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPJBDYCKVIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate can be compared with other similar compounds, such as:
3-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylpyridine-2-carboxamide: Shares a similar structural motif but differs in the heterocyclic ring.
N-arylamides: Compounds containing an aryl group attached to an amide.
2-heteroaryl carboxamides: Compounds containing a heteroaryl group attached to a carboxamide.
Biological Activity
Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate (CAS Number: 1359392-74-7) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 444.9 g/mol. Its structure features a quinoline core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2O6 |
| Molecular Weight | 444.9 g/mol |
| CAS Number | 1359392-74-7 |
Biological Activities
Quinoline derivatives are known for their diverse biological activities, including:
- Antitumor Activity : Compounds in this class have been shown to exhibit significant cytotoxic effects against various cancer cell lines. Research indicates that quinoline derivatives can inhibit DNA replication by targeting topoisomerases, crucial enzymes in cell division .
- Antimicrobial Properties : Quinoline compounds have demonstrated activity against a range of bacterial strains by inhibiting bacterial dihydrofolate reductase, an essential enzyme in bacterial metabolism. This suggests potential applications in treating infections caused by resistant bacteria.
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival.
- DNA Interaction : Its structure allows it to intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : Quinoline derivatives can influence various signaling pathways that regulate cell growth and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related quinoline compounds:
- Antitumor Studies : A study highlighted the effectiveness of certain quinoline derivatives against human cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent cytotoxicity .
- Antimicrobial Research : Another investigation assessed the antibacterial efficacy of quinoline derivatives against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL.
- Anti-inflammatory Activity : Research on inflammation models indicated that specific quinoline compounds reduced pro-inflammatory cytokine levels significantly, suggesting potential therapeutic applications in inflammatory diseases .
Summary
This compound exhibits a range of promising biological activities, particularly in antitumor and antimicrobial domains. Its mechanisms involve enzyme inhibition and interaction with cellular components such as DNA. Ongoing research continues to explore its therapeutic potential and optimize its efficacy for clinical applications.
Future Directions
Future studies should focus on:
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.
- Mechanistic Studies : Further elucidating the specific pathways affected by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
